Fmoc-N-Me-Leu-OH

Peptide Synthesis Chiral Purity Quality Control

Fmoc-N-Me-Leu-OH (CAS 103478-62-2) is the definitive N-methylated leucine building block for SPPS. Unlike standard Fmoc-Leu-OH, the N-α-methyl group eliminates backbone amide hydrogen bonding, reduces proteolytic susceptibility, and alters cis-trans amide equilibrium—directly translating to enhanced metabolic stability, membrane permeability (Papp >1×10⁻⁵ cm/s), and oral bioavailability in peptide therapeutics. This building block is essential for cyclosporin analog synthesis and systematic N-methyl scanning campaigns. Procure with confidence: select a purity grade matching your coupling protocol demands (HATU/HOAt or acid chloride activation recommended for hindered acylation).

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 103478-62-2
Cat. No. B549960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Leu-OH
CAS103478-62-2
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1
InChIKeyBUJQSIPFDWLNDC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Leu-OH (CAS 103478-62-2): Technical Specification and Comparator Context for Procurement Decisions


Fmoc-N-Me-Leu-OH (N-α-Fmoc-N-α-methyl-L-leucine, CAS 103478-62-2) is an N-methylated, Fmoc-protected amino acid derivative classified as a specialized building block for solid-phase peptide synthesis (SPPS) . The compound incorporates the standard Fmoc (9-fluorenylmethoxycarbonyl) α-amino protecting group compatible with base-labile deprotection strategies, while featuring an N-α-methyl modification on the leucine backbone that distinguishes it from conventional Fmoc-Leu-OH (CAS 35661-60-0) . The N-methyl substitution alters the steric and electronic profile of the amino acid residue, directly impacting peptide coupling behavior, conformational preferences, and the properties of downstream peptide products relative to non-methylated leucine analogs [1].

Why Fmoc-N-Me-Leu-OH Cannot Be Replaced by Standard Fmoc-Leu-OH in Specialized SPPS Workflows


Substituting Fmoc-Leu-OH for Fmoc-N-Me-Leu-OH in peptide synthesis is not chemically equivalent and will result in a fundamentally different peptide product with altered pharmacological properties. The N-methyl group on Fmoc-N-Me-Leu-OH eliminates the backbone amide hydrogen bond donor capability, which directly modifies peptide secondary structure propensity and reduces susceptibility to proteolytic degradation by eliminating a critical recognition element for proteases [1]. Additionally, the tertiary amide nitrogen introduces increased steric hindrance during coupling reactions, requiring modified activation protocols relative to standard Fmoc-Leu-OH [2]. In the context of peptide drug development, these differences translate to measurable changes in metabolic stability, membrane permeability, and target binding conformation that cannot be achieved using non-methylated leucine building blocks [3].

Quantitative Differentiation Evidence: Fmoc-N-Me-Leu-OH Performance Data vs Comparators


Enantiomeric Purity Specification: Fmoc-N-Me-Leu-OH vs Industry Standard Fmoc-Leu-OH

The Novabiochem-grade Fmoc-N-Me-Leu-OH specifies enantiomeric purity of ≥99.5% (a/a) as determined by chiral analytical methods, which is notably stringent for an N-methylated amino acid derivative where epimerization during synthesis is a documented risk . In contrast, standard Fmoc-Leu-OH from comparable suppliers typically specifies enantiomeric purity at ≥99.0% (a/a) or is not explicitly quantified as a separate specification from overall HPLC purity . This difference is relevant because even minor D-enantiomer contamination (<1%) in N-methylated building blocks can propagate through subsequent coupling steps, ultimately reducing the stereochemical integrity and biological activity of the final peptide product [1].

Peptide Synthesis Chiral Purity Quality Control

Conformational Control: N-Methylation Effect on cis-trans Amide Bond Population

N-methylation of amino acid derivatives, including N-methyl-leucine analogs, lowers the cis-trans amide conformational energy barrier and increases the population of cis-amide conformers relative to non-methylated counterparts [1]. DFT calculations on N-methylated Ac-Leu-OMe demonstrate that the N-methyl modification reduces the cis-trans rotational barrier and alters the equilibrium cis-trans distribution compared to non-methylated leucine derivatives, a property not present in Fmoc-Leu-OH [2]. In cyclic peptide libraries, approximately 9 out of 10 highly permeable analogs achieved their permeability phenotype specifically through strategic placement of N-methyl groups adjacent to key residues, demonstrating that the conformational effect is position-dependent and cannot be replicated by non-methylated leucine [3].

Peptide Conformation Drug Design Structure-Activity Relationship

Coupling Protocol Requirements: HATU/HOAt Dependency for N-Methyl Amino Acids vs Standard Fmoc Amino Acids

Comparative studies of coupling reagents for N-methylated, sterically hindered amino acids under SPPS conditions demonstrate that HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the additive HOAt (1-hydroxy-7-azabenzotriazole) produce quantitative couplings with N-methylated amino acids, whereas conventional reagents such as HBTU and HCTU are less effective for these hindered substrates [1]. This contrasts with standard Fmoc-Leu-OH, which couples efficiently under a broader range of activation conditions including DIC/Oxyma and HBTU/HOBt systems [2]. The requirement for specialized activation reagents for N-methyl amino acids is a documented procurement and workflow consideration, as the cost and availability of HATU/HOAt must be factored into synthesis planning [3].

SPPS Optimization Coupling Reagents Peptide Synthesis Efficiency

Proteolytic Stability Enhancement: N-Methyl-Leucine Containing Peptides vs Non-Methylated Analogs

Multiple N-methylation of peptide backbones has been demonstrated to drastically improve metabolic stability and intestinal permeability in preclinical models. In a landmark study, a tri-N-methylated analog of the Veber-Hirschmann cyclic hexapeptide achieved 10% oral bioavailability in vivo, whereas the non-methylated parent peptide exhibited negligible oral absorption [1]. This improvement is attributed to the elimination of backbone amide NH groups that serve as protease recognition elements; the N-methyl modification of leucine residues, as enabled by Fmoc-N-Me-Leu-OH building blocks, contributes directly to this protease resistance [2]. The N-methyl group on leucine provides steric shielding of the adjacent amide bond, reducing accessibility to enzymatic cleavage .

Peptide Therapeutics Metabolic Stability Drug Development

Membrane Permeability: N-Methylation Enables High Transcellular Permeability in Cyclic Peptides

In a systematic evaluation of a 54-member polyalanine cyclic hexapeptide library with varying numbers (1-5) and positions of N-methyl groups, permeability was assessed using the Caco-2 cell monolayer model. While most library members exhibited poor permeability (Papp < 1 × 10⁻⁶ cm/s, below the paracellular marker mannitol), 10 analogs achieved high permeability with Papp > 1 × 10⁻⁵ cm/s, comparable to testosterone (a transcellular permeability marker) [1]. Notably, 9 of these 10 highly permeable peptides featured an N-methyl group placed adjacent to the D-Ala position, demonstrating that N-methylation of residues analogous to leucine is critical for achieving therapeutically relevant intestinal permeability [2]. Non-methylated cyclic hexapeptide controls in the same assay system showed consistently poor permeability profiles [3].

Intestinal Permeability Caco-2 Assay Oral Peptide Delivery

High-Value Application Scenarios for Fmoc-N-Me-Leu-OH Based on Quantitative Evidence


Peptide Drug Discovery: N-Methyl Scanning for Oral Bioavailability Optimization

Fmoc-N-Me-Leu-OH is a critical building block for systematic N-methyl scanning of bioactive peptides to identify positions where N-methylation confers improved pharmacokinetic properties. As demonstrated in the Veber-Hirschmann peptide study, strategic N-methylation can convert a non-orally bioavailable peptide into one with 10% oral bioavailability [1]. The building block enables rapid, parallel synthesis of N-methylated peptide libraries for Caco-2 permeability screening, where optimal N-methyl placement yields Papp > 1 × 10⁻⁵ cm/s [2].

Synthesis of Cyclosporin Analogs and Immunosuppressive Cyclic Peptides

Fmoc-N-Me-Leu-OH is the required precursor for synthesizing cyclosporin family cyclic undecapeptides, which contain multiple N-methyl-leucine residues essential for immunosuppressive activity and favorable pharmacokinetics [1]. The building block enables racemization-free incorporation of N-methyl-leucine residues using in situ-generated amino acid chloride or HATU/HOAt activation protocols [2]. Cyclosporin A, containing four N-methyl-leucine units, remains a cornerstone immunosuppressant; analog synthesis for structure-activity relationship studies requires high-purity Fmoc-N-Me-Leu-OH [3].

Protease-Resistant Peptide Therapeutics Development

Incorporation of Fmoc-N-Me-Leu-OH into peptide sequences eliminates the backbone amide NH that serves as a recognition element for serine and cysteine proteases, conferring enhanced metabolic stability [1]. This property is essential for developing long-acting peptide therapeutics where extended in vivo half-life is required [2]. The N-methyl modification provides steric shielding that reduces protease accessibility without introducing non-natural side-chain functionalities that might compromise target binding [3].

Conformationally Constrained Peptide Design for Target Engagement Studies

The N-methyl group on Fmoc-N-Me-Leu-OH alters the cis-trans amide bond equilibrium and lowers the rotational energy barrier, enabling fine-tuning of peptide backbone conformation [1]. This conformational control is exploited in the design of integrin antagonists where multiple N-methylation increases subtype selectivity by restricting accessible conformations [2]. The building block is particularly valuable for spatial screening approaches that map bioactive conformations of cyclic peptides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.